Methyl 2-fluoro-6-iodobenzoate

Descripción general

Descripción

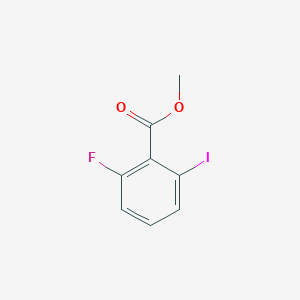

Methyl 2-fluoro-6-iodobenzoate is an organic compound with the molecular formula C8H6FIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 of the benzene ring are substituted by a fluorine and an iodine atom, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-fluoro-6-iodobenzoate can be synthesized through a multi-step process involving the following key steps:

Esterification: The conversion of the carboxylic acid group to a methyl ester.

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced halogenation and fluorination techniques under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boron reagents.

Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.

Coupling Products: Various biaryl compounds.

Reduction Products: Reduced derivatives of the ester.

Aplicaciones Científicas De Investigación

Methyl 2-fluoro-6-iodobenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of methyl 2-fluoro-6-iodobenzoate involves its reactivity towards nucleophiles and electrophiles. The presence of both fluorine and iodine atoms makes it a versatile intermediate in various organic reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as coupling or substitution.

Comparación Con Compuestos Similares

Methyl 2-fluorobenzoate: Lacks the iodine atom, making it less reactive in certain coupling reactions.

Methyl 6-iodobenzoate: Lacks the fluorine atom, affecting its reactivity towards nucleophiles.

Methyl 2-chloro-6-iodobenzoate: Similar structure but with chlorine instead of fluorine, leading to different reactivity and applications.

Uniqueness: Methyl 2-fluoro-6-iodobenzoate is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and make it a valuable intermediate in organic synthesis.

Actividad Biológica

Methyl 2-fluoro-6-iodobenzoate is a halogenated benzoate derivative that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological applications, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C8H6FIO2, characterized by a benzene ring with a methyl ester group and halogen substituents (fluorine and iodine). The synthesis typically involves multi-step organic reactions, including halogenation processes.

Common Synthetic Routes:

- Bromination: Introduction of bromine using N-bromosuccinimide (NBS).

- Fluorination: Use of fluorinating agents like Selectfluor.

- Iodination: Iodine monochloride (ICl) can be employed for iodine introduction.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogens enhances the compound's reactivity, making it a candidate for drug development. Key mechanisms include:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.

- Receptor Interaction: Its structure allows for binding to various receptors, influencing physiological responses.

Pharmacological Applications

This compound has been investigated for several pharmacological applications:

- Anticancer Activity: Studies have shown that halogenated compounds can exhibit cytotoxic effects against cancer cell lines. For instance, derivatives have demonstrated activity against leukemia cells in vitro.

- Antimicrobial Properties: Research indicates potential antimicrobial effects, possibly due to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.

- Anti-inflammatory Effects: Some analogs have shown promise in reducing inflammation through modulation of inflammatory pathways.

Table 1: Biological Activity Summary

Notable Research Findings

- Cytotoxicity Assays: In studies involving HL60 leukemia cells, this compound displayed an IC50 value of approximately 45 μM, indicating moderate cytotoxicity compared to established chemotherapeutics.

- Enzyme Interaction Studies: Compounds with similar structures have been shown to inhibit key metabolic enzymes, suggesting a mechanism by which this compound may exert its biological effects.

Propiedades

IUPAC Name |

methyl 2-fluoro-6-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNCVPBULCJIRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.